LISURIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8R-Lisuride is a stereoisomer of lisuride, an ergot derivative known for its pharmacological properties. It is a potent stereospecific partial agonist for the human histamine H1 receptor . This compound has garnered interest due to its unique interaction with various receptors, making it a valuable tool in pharmacological research.

Vorbereitungsmethoden

Die Synthese von 8R-Lisurid umfasst mehrere Schritte, die typischerweise von Mutterkornalkaloiden ausgehen. Der Prozess beinhaltet:

Erste Alkylierung: Das Mutterkornalkaloid wird alkyliert, um die notwendigen funktionellen Gruppen einzuführen.

Cyclisierung: Das Zwischenprodukt wird dann cyclisiert, um die Ergolinringstruktur zu bilden.

Stereospezifische Reduktion: Der letzte Schritt beinhaltet eine stereospezifische Reduktion, um die 8R-Konfiguration zu erhalten.

Industrielle Produktionsmethoden beinhalten oft die Optimierung dieser Schritte, um eine hohe Ausbeute und Reinheit zu gewährleisten. Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig kontrolliert, um die gewünschte Stereochemie zu erreichen.

Analyse Chemischer Reaktionen

8R-Lisurid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit Reagenzien wie Kaliumpermanganat oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen mit Reagenzien wie Lithiumaluminiumhydrid können seine funktionellen Gruppen verändern.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene Substituenten am Ergolinring einführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, kontrollierte Temperaturen und spezifische Katalysatoren. Die gebildeten Hauptprodukte hängen von der Art der Reaktion und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications in Parkinson's Disease

Lisuride is primarily recognized for its role in managing Parkinson's disease (PD). Its efficacy as a dopamine agonist makes it a valuable adjunct to traditional therapies like levodopa.

Case Studies and Clinical Trials

- Combination Therapy : A study demonstrated that combining this compound with levodopa resulted in fewer end-of-dose failures and dyskinesias compared to high-dose levodopa alone, suggesting a beneficial sparing effect on levodopa usage .

- Long-term Infusion Studies : Research involving continuous subcutaneous infusion of this compound showed significant reductions in motor fluctuations and dyskinesia over four years compared to standard oral therapies. Patients receiving this compound did not experience deterioration in their Unified Parkinson's Disease Rating Scale scores, indicating sustained therapeutic benefits .

Mechanistic Insights

This compound's mechanism involves activation of dopamine receptors while also antagonizing the 5-hydroxytryptamine2B receptor, which may contribute to its efficacy in alleviating symptoms associated with PD .

Management of Migraine and Cluster Headaches

This compound has been used effectively for treating migraine and cluster headaches due to its vasoconstrictive properties. It acts on serotonin receptors, which play a crucial role in the pathophysiology of these conditions.

Clinical Efficacy

- A systematic review indicated that this compound can reduce the frequency and severity of migraine attacks, providing an alternative for patients who do not respond well to conventional treatments .

Treatment of Hyperprolactinemia and Acromegaly

This compound is also indicated for conditions characterized by elevated prolactin levels, such as hyperprolactinemia and acromegaly. Its ability to inhibit prolactin secretion makes it a suitable option.

Research Findings

- Clinical trials have shown that this compound effectively reduces serum prolactin levels in patients with hyperprolactinemia, often leading to symptom resolution .

Potential Applications in Substance Withdrawal

Emerging research suggests that this compound may have therapeutic potential during withdrawal from psychostimulants like amphetamines.

Behavioral Studies

- A study involving rats indicated that this compound administration during withdrawal phases mitigated psychomotor retardation and reduced catalepsy, suggesting its potential as a treatment for withdrawal symptoms associated with stimulant use .

Exploration of Anxiolytic and Antidepressant Effects

Recent investigations into the psychoactive properties of this compound have opened avenues for its use in treating anxiety and depression.

Clinical Trials

- Phase II clinical trials have suggested that this compound could exert long-lasting anxiolytic effects, potentially benefiting patients with anxiety disorders .

Summary Table of this compound Applications

Wirkmechanismus

8R-Lisuride exerts its effects by binding to the histamine H1 receptor as a partial agonist. It also interacts with dopamine and serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype. This multi-receptor interaction is crucial for its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

8R-Lisurid wird mit anderen Ergotaminderivaten verglichen, wie z. B.:

Pergolid: Ein weiteres Ergotaminderivat mit ähnlichen Rezeptorinteraktionen, aber unterschiedlichen therapeutischen Anwendungen.

Diese Vergleiche unterstreichen die Einzigartigkeit von 8R-Lisurid in Bezug auf seine Rezeptorspezifität und sein pharmakologisches Profil.

Eigenschaften

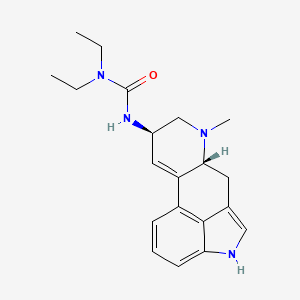

Molekularformel |

C20H26N4O |

|---|---|

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

3-[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |

InChI |

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18-/m1/s1 |

InChI-Schlüssel |

BKRGVLQUQGGVSM-RDTXWAMCSA-N |

SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Isomerische SMILES |

CCN(CC)C(=O)N[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Kanonische SMILES |

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.